molecular formula C18H22N2O2S2 B3517143 Ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate

Ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate

Cat. No.: B3517143
M. Wt: 362.5 g/mol
InChI Key: ZYBAQKJNGICZGQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an appropriate amine and carbamothioyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamothioyl group, converting it to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The anti-inflammatory effects are likely due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a carbamothioyl group and other substituents makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-4-9-14-12(3)15(17(21)22-5-2)16(24-14)20-18(23)19-13-10-7-6-8-11-13/h6-8,10-11H,4-5,9H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBAQKJNGICZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(S1)NC(=S)NC2=CC=CC=C2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate
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Ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate
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Ethyl 4-methyl-2-(phenylcarbamothioylamino)-5-propylthiophene-3-carboxylate

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